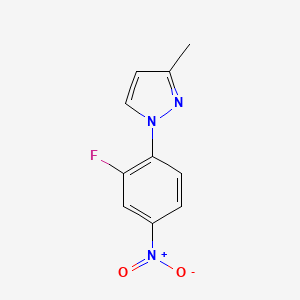

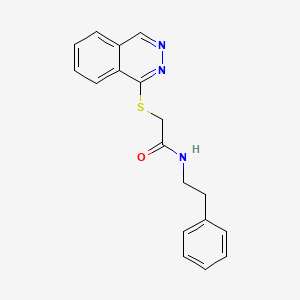

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” have been synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature .Applications De Recherche Scientifique

Herbicidal Applications

Pyrazole nitrophenyl ethers, related chemically to the compound , have been identified as novel herbicides inhibiting protoporphyrinogen IX oxidase. The transition from nitro to trifluoromethyl groups in these compounds has led to significant pre-emergent activity against narrowleaf weed species. This suggests potential for the development of new herbicidal agents utilizing similar chemical frameworks (Clark, 1996).

Synthetic Methodologies

A significant area of application involves the development of synthetic methodologies for unsymmetrical 3,5-dialkyl-1-arylpyrazoles, where compounds like 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole serve as key intermediates or reactants. Such methodologies enhance the accessibility of pyrazole derivatives for further chemical exploration (Wang, Tan, & Zhang, 2000).

Microwave-Assisted Synthesis

Research has demonstrated microwave-assisted synthetic routes to novel pyrazole derivatives, indicating efficient pathways to access fluorinated compounds. This approach, leveraging fluorine-containing building blocks, signifies the compound's role in facilitating the synthesis of structurally diverse molecules with potential biological activities (Althagafi & Shaaban, 2017).

Solution and Solid-Phase Synthesis

The compound has been utilized in solution and solid-phase synthesis processes to generate 1-pyrazol-3-ylbenzimidazoles, showcasing its versatility as a precursor in synthesizing heterocyclic compounds. This highlights its potential for creating libraries of compounds for further evaluation in various fields (Portilla et al., 2008).

Process Development for Antibacterial Candidates

There has been exploratory development for large-scale preparation of novel antibacterial candidates, where this compound served as a key intermediate. This underscores the compound's significance in the development of new pharmaceuticals through optimized synthetic strategies (Yang et al., 2014).

Propriétés

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-3-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-7-4-5-13(12-7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOLYRIEQCSFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-(5-Chloro-2-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2544895.png)

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2544897.png)

methyl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B2544901.png)

![(3As,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one](/img/structure/B2544906.png)

![9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2544907.png)

![N-(4-methoxyphenyl)-2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2544908.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2544911.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2544912.png)

![7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544917.png)